Cas no 1242422-48-5 (3-(4-Fluorophenyl)-1H-pyrazol-5-amine)

3-(4-Fluorophenyl)-1H-pyrazol-5-amine structure
1242422-48-5 structure
Product Name:3-(4-Fluorophenyl)-1H-pyrazol-5-amine
CAS No:1242422-48-5
MF:C9H8FN3
MW:177.178324699402
CID:1005895
PubChem ID:2759138
Update Time:2025-04-20

3-(4-Fluorophenyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Fluorophenyl)-1H-pyrazol-5-amine
    • 3-(4-fluorophenyl)-1H-pyrazole-5-amine
    • 3-Amino-5-(4-fluorophenyl)
    • 5-(4-fluorophenyl) 2H-pyrazole-3-yl-amine
    • 5-(4-fluoro-phenyl)-1(2)H-pyrazol-3-ylamine
    • 5-(4-FLUOROPHENYL)-1H-PYRAZOL-3-AMINE
    • 5-amino-3-(4-fluorophenyl)-1H-pyrazole
    • 5-amino-3-(4-fluorophenyl)pyrazole
    • AKOS B020887
    • ART-CHEM-BB B020887
    • BUTTPARK 34�7-81
    • CHEMBRDG-BB 4002019
    • TIMTEC-BB SBB009542
    • 1H-Pyrazol-3-amine,5-(4-fluorophenyl)-
    • J-510700
    • Z317042236
    • 3-Amino-5-(4-fluorophenyl)-1H-pyrazole
    • AKOS022358425
    • TS-02451
    • DTXSID00374657
    • DB-347570
    • CS-W017371
    • MFCD01023677
    • A837520
    • AB07983
    • 72411-52-0
    • LB-0732
    • 5-Amino-3-(4-fluorophenyl)pyrazole, 97%
    • BBL038502
    • STK312161
    • 1242422-48-5
    • AKOS000195018
    • 5-(4-Fluorophenyl)-2H-pyrazol-3-ylamine
    • 929635-71-2
    • AMY2037
    • BCP08574
    • EN300-92986
    • QYEHDCXFXONDPV-UHFFFAOYSA-N
    • SCHEMBL244618
    • SY014180
    • Inchi: 1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
    • InChI Key: QYEHDCXFXONDPV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC(N)=NN1

Computed Properties

  • Exact Mass: 177.07
  • Monoisotopic Mass: 177.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.334
  • Melting Point: 119-123?°C(lit.)
  • Boiling Point: 435.4 °C at 760 mmHg
  • Flash Point: 217.1 °C
  • Refractive Index: 1.636
  • PSA: 54.70000
  • LogP: 2.37920

3-(4-Fluorophenyl)-1H-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM374456-5g
3-(4-Fluorophenyl)-1H-pyrazol-5-amine
1242422-48-5 95%+
5g
$73 2023-01-03
Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.